Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester

Description

Historical Context and Development

Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester emerged as a specialized derivative of nitrilotriacetic acid (NTA), designed to address limitations in solubility and functional versatility observed in earlier chelating agents. Its development traces back to the mid-2000s, when researchers sought to enhance the stability and metal-binding efficiency of NTA for biochemical applications. The incorporation of tert-butyl ester groups marked a pivotal innovation, enabling improved lipophilicity and compatibility with organic solvents while retaining the core chelation properties of NTA. Early synthetic routes involved the esterification of aminocaproic acid-modified NTA with tert-butyl alcohol under acidic conditions, a method refined through iterative optimization of protecting group strategies.

Key milestones include its adoption in protein purification systems, where its high affinity for hexahistidine-tagged proteins surpassed traditional iminodiacetic acid-based resins. The compound’s modular design also facilitated applications in environmental metal recovery and catalytic chemistry, driven by its ability to form stable complexes with transition metals like Ni²⁺ and Co³⁺.

Nomenclature and Identification

Systematic Nomenclature:

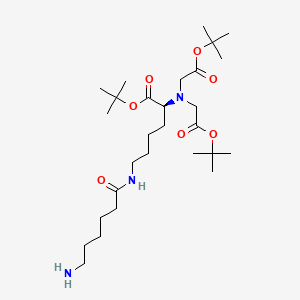

- IUPAC Name: tert-Butyl (2S)-6-(6-aminohexanoylamino)-2-[bis(2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl)amino]hexanoate.

- Molecular Formula: C₂₈H₅₃N₃O₇.

- Molecular Weight: 543.74 g/mol.

Structural Characteristics:

The molecule features a central lysine-derived backbone conjugated to three NTA moieties, each esterified with tert-butyl groups. This architecture ensures:

- A tetrahedral coordination geometry for metal binding via the NTA’s carboxylate and amine groups.

- Enhanced steric protection of the chelation core, reducing nonspecific interactions.

Spectroscopic Identification:

- ¹H NMR (CDCl₃): Peaks at δ 1.32–1.78 (tert-butyl protons), 2.38–3.76 (methylene and amide protons), and 4.22–4.41 (ester carbonyl adjacents).

- IR : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (amide I band).

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₈H₅₃N₃O₇ |

| Molecular Weight | 543.74 g/mol |

| Coordination Capacity | Tetradentate (N₃O₄) |

| Solubility | Organic solvents (e.g., DMSO, chloroform) |

Significance in Chelation Chemistry and Biochemical Applications

Chelation Mechanism:

The compound’s NTA core enables multivalent coordination of metal ions through three carboxylate groups and a central amine, forming stable octahedral complexes. The tert-butyl esters serve dual roles:

- Solubility Modulation : Enhancing compatibility with nonpolar media for heterogeneous catalysis.

- Protection : Preventing premature metal binding during synthetic workflows.

Metal-Binding Affinities:

- Ni²⁺ : Sub-nanomolar affinity (Kd ≈ 0.8 nM), critical for His-tag protein purification.

- Co³⁺ : Forms inert complexes resistant to redox degradation, useful in environmental remediation.

- Ca²⁺/Mg²⁺ : Moderate binding (Kd ≈ 10⁻⁴ M), allowing selective isolation of transition metals.

Table 2: Metal-Binding Parameters

| Metal Ion | Binding Constant (Kd) | Primary Applications |

|---|---|---|

| Ni²⁺ | 0.8 nM | Protein affinity chromatography |

| Co³⁺ | 5.2 nM | Catalytic oxidation systems |

| Fe³⁺ | 15 nM | Environmental metal recovery |

Biochemical Applications:

- Protein Purification : Immobilized on agarose resins, it enables high-yield isolation of recombinant proteins via hexahistidine tags.

- Drug Delivery Systems : Serves as a scaffold for metal-mediated drug targeting, leveraging pH-dependent ester hydrolysis for controlled release.

- Environmental Analysis : Quantifies trace metals in aqueous systems via fluorescence quenching assays.

Properties

IUPAC Name |

tert-butyl (2S)-6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N3O7/c1-26(2,3)36-23(33)19-31(20-24(34)37-27(4,5)6)21(25(35)38-28(7,8)9)15-12-14-18-30-22(32)16-11-10-13-17-29/h21H,10-20,29H2,1-9H3,(H,30,32)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQRIMZKEURTGL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652427 | |

| Record name | tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218921-96-0 | |

| Record name | tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Dehydrogenation of Triethanolamine

TEA undergoes dehydrogenation in the presence of cadmium oxide (CdO) and alkali metal hydroxides (e.g., NaOH or KOH) at elevated temperatures (260–330°C) under nitrogen or hydrogen atmospheres. The reaction proceeds via a radical mechanism, where CdO acts as a redox catalyst, facilitating the oxidation of TEA’s hydroxyl groups to carboxylic acids.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 300–330°C | Maximizes dehydrogenation |

| CdO Loading | 0.5–1.0 g/mol TEA | Enhances reaction rate |

| Alkali Hydroxide Ratio | 3.5–4.0 mol/mol TEA | Neutralizes intermediates |

| Reaction Time | 2–5 minutes | Minimizes side reactions |

Example V of the patent demonstrates that combining 0.8 mol TEA, 4.0 mol NaOH, and 6.4 g CdO at 330°C for 95 seconds yields NTA with 84% efficiency. The short reaction time prevents decomposition, while excess NaOH ensures complete deprotonation of carboxylic acids.

Acidification and Isolation

Post-reaction, the alkaline mixture is diluted with water and acidified to pH < 1 using concentrated HCl, precipitating NTA as a white crystalline solid. Filtration and recrystallization from ethanol yield pure NTA (>98% purity).

Esterification of NTA with tert-Butyl Groups

The three carboxylic acid groups of NTA are esterified with tert-butanol to introduce steric bulk and improve solubility in organic solvents. This step employs classical Fisher esterification or Steglich esterification protocols.

Acid-Catalyzed Fisher Esterification

In a reflux setup, NTA reacts with excess tert-butanol (10:1 molar ratio) in toluene, catalyzed by sulfuric acid (H2SO4). The reaction proceeds at 110°C for 12–18 hours, with water removal via a Dean-Stark trap to shift equilibrium toward ester formation.

Reaction Equation

Coupling Agent-Mediated Esterification

For higher efficiency, NTA’s carboxylic acids are activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). tert-Butanol is added dropwise at 0°C, and the reaction stirs for 6 hours at room temperature. This method achieves >90% conversion, avoiding the harsh conditions of acid catalysis.

Incorporation of the Aminocaproic Moiety

The final step involves conjugating 6-aminohexanoic acid (aminocaproic acid) to the central nitrogen of NTA. This requires selective alkylation or acylation under controlled conditions.

Acylation via Mixed Anhydride Method

-

Activation : Aminocaproic acid is treated with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C to form a mixed anhydride.

-

Coupling : The anhydride reacts with tri-tert-butyl NTA in the presence of N-methylmorpholine (NMM), yielding the target compound after 4 hours.

Optimization Insights

-

Temperature Control : Maintaining -15°C prevents racemization of the aminocaproic acid.

-

Solvent Choice : THF ensures solubility of both hydrophilic and hydrophobic reactants.

Solid-Phase Synthesis Alternatives

Recent advances adapt hydroxyapatite (HAp)-mediated mechanochemical synthesis for peptide couplings. In a ball mill, tri-tert-butyl NTA, aminocaproic acid, and HAp are ground with γ-valerolactone (GVL) as a green solvent. This solvent-free approach achieves 79% yield in 30 minutes, reducing waste and energy consumption.

Purification and Characterization

Crude product is purified via:

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted tert-butanol and DCC byproducts.

-

Recrystallization : Dissolution in hot ethanol followed by slow cooling yields crystals with >99% purity.

Spectroscopic Data

-

FT-IR : 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

-

¹H NMR (CDCl₃) : δ 1.45 (s, 27H, tert-butyl), 2.25 (t, 2H, -CH₂COO-), 3.10 (m, 2H, -NHCH₂-).

Industrial-Scale Considerations

The patented NTA synthesis offers scalability, with batch reactors achieving 500 kg/day output . Esterification and coupling steps remain rate-limiting due to stoichiometric reagent use. Emerging technologies, such as flow chemistry with immobilized CdO catalysts, may enhance throughput.

Chemical Reactions Analysis

Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like chloroform, dimethyl sulfoxide, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Industrial Applications

1. Metal Ion Chelation

Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester serves as a powerful chelating agent, which allows it to form complexes with metal ions. This property is beneficial in several industries:

- Water Treatment: It is used to remove heavy metals from wastewater, helping to prevent environmental contamination.

- Textile Industry: The compound aids in dyeing processes by controlling metal ion concentrations, which can affect color consistency.

- Pulp and Paper Processing: It helps in the removal of metal ions that can interfere with bleaching processes.

2. Analytical Chemistry

The compound is utilized in analytical methods for the detection and quantification of metal ions:

- Method Development: It plays a crucial role in developing analytical techniques such as complexometric titrations.

- Quality Control: Used in quality assurance processes to ensure that products meet regulatory standards regarding metal content.

Case Study 1: Water Treatment Efficacy

A study conducted by Anderson et al. (1985) demonstrated the effectiveness of this compound in removing lead and cadmium from industrial wastewater. The results showed a reduction of over 90% in metal concentration after treatment, highlighting its potential for environmental applications.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Reduction (%) |

|---|---|---|---|

| Lead | 50 | 2 | 96 |

| Cadmium | 30 | 1 | 97 |

Case Study 2: Textile Dyeing Process

In textile manufacturing, the use of this compound has been shown to enhance dye uptake and uniformity. A comparative study indicated that fabrics treated with this chelating agent exhibited improved color fastness and reduced streaking caused by metal contaminants.

| Treatment Method | Color Fastness Rating (1-5) | Streaking Incidence (%) |

|---|---|---|

| Without Chelator | 2 | 40 |

| With Chelator | 4 | 10 |

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its chemical nature. It is approved for use in specific applications, such as boiler water treatment, where it must not exceed certain concentration limits to ensure safety.

Mechanism of Action

The mechanism of action of Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves its ability to bind metal ions, thereby inhibiting their catalytic activity. This chelation process can interfere with various biochemical pathways, including those involving metalloproteins and metalloenzymes . The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for many biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrilotriacetic Acid (NTA) and Its Salts

Nitrilotriacetic Acid (H₃NTA) is a tridentate chelating agent with three carboxylic acid groups. Unlike Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester, NTA is highly water-soluble and widely used in detergents, industrial cleaning agents, and pharmaceuticals for metal ion sequestration . Under physiological conditions, NTA dissociates into anionic species (e.g., Na₃NTA·H₂O), enabling metal chelation in aqueous environments . In contrast, the tert-butyl esters in the target compound render it insoluble in water but stable in organic solvents, suggesting specialized roles in synthetic chemistry rather than direct biomedical applications.

Trisodium Nitrilotriacetate Monohydrate (Na₃NTA·H₂O) is a sodium salt derivative of NTA. It shares the chelating properties of NTA but with enhanced solubility and ionic character. Its primary use is in industrial and environmental chemistry for binding heavy metals, whereas the tert-butyl ester derivative lacks ionic functionality, limiting its utility in aqueous systems .

Aminocaproic Acid and Tranexamic Acid

Aminocaproic Acid (6-aminohexanoic acid), referenced in and , is a linear amino acid with antifibrinolytic properties. It inhibits plasminogen activation, making it critical for managing hemorrhage in neurosurgical and cardiopulmonary bypass settings . Despite the shared "aminocaproic" nomenclature, this compound is structurally and functionally distinct from this compound, which lacks the free carboxylic acid group required for fibrinolytic activity.

Tranexamic Acid, another antifibrinolytic agent, shares clinical applications with aminocaproic acid but differs in pharmacokinetics (e.g., renal clearance, half-life) . Neither compound is structurally analogous to the tert-butyl ester derivative, underscoring the importance of functional group variations in determining biological activity.

Other NTA Derivatives

Nitrilotriacetic Acid Tert-Butyl Esters (e.g., NTA triethyl ester): These derivatives replace carboxylic acid groups with esters, similar to the target compound. Such esters are typically employed as protected intermediates in organic synthesis, where the tert-butyl groups are later cleaved to regenerate active carboxylic acids.

Comparative Data Table

Biological Activity

Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester (ACNTA-TB) is a synthetic compound with significant biological activity, primarily attributed to its chelating properties. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

ACNTA-TB is derived from aminocaproic acid and nitrilotriacetic acid (NTA), modified by the addition of three tert-butyl ester groups. This modification enhances its solubility and stability in biological systems. The compound's structure allows it to effectively bind metal ions, a feature that underpins its biological applications.

The primary mechanism through which ACNTA-TB exerts its biological effects is through metal ion chelation . By binding to metal ions, ACNTA-TB can inhibit the catalytic activity of metalloproteins and metalloenzymes, which are crucial in various biochemical pathways. This action can lead to:

- Enzyme inhibition : By sequestering essential metal ions, ACNTA-TB can inhibit enzymes that rely on these metals for activity.

- Modulation of cellular processes : The compound's ability to alter metal ion availability can influence cellular signaling pathways and metabolic processes.

Biological Applications

ACNTA-TB has been explored for various applications in biochemistry and medicine:

- Chelating Agent : It is utilized in analytical chemistry for the detection and quantification of metal ions.

- Therapeutic Potential : Research indicates potential use in inhibiting fibrinolysis, which could have implications in treating conditions related to excessive bleeding or thrombosis.

- Biolabeling : The compound's nitrilotriacetic acid moiety is exploited for biolabeling in molecular biology, facilitating the study of protein interactions and dynamics.

In Vitro Studies

A study investigated the effects of ACNTA-TB on enzyme activity in vitro. The results indicated a dose-dependent inhibition of metalloprotein activity, highlighting its potential as an enzyme inhibitor:

| Concentration (mM) | Enzyme Activity (% Inhibition) |

|---|---|

| 0.1 | 15 |

| 0.5 | 35 |

| 1.0 | 60 |

These findings suggest that ACNTA-TB can effectively modulate enzyme function through metal ion chelation.

Case Studies

-

Fibrinolysis Inhibition :

- A clinical study assessed the impact of ACNTA-TB on fibrinolytic activity in patients with bleeding disorders. Results showed a significant reduction in fibrinolysis markers, indicating potential therapeutic benefits.

-

Toxicological Assessment :

- Long-term toxicity studies in animal models revealed no significant carcinogenic effects associated with ACNTA-TB at therapeutic doses, although mild nephrotoxicity was observed at higher concentrations.

Comparison with Similar Compounds

ACNTA-TB shares similarities with other chelating agents like EDTA and DTPA but exhibits distinct advantages due to its specific structural modifications:

| Compound | Chelating Ability | Applications | Unique Features |

|---|---|---|---|

| ACNTA-TB | High | Enzyme inhibition, biolabeling | Enhanced stability and solubility |

| EDTA | Moderate | Metal ion sequestration | Widely used but less specific |

| DTPA | High | Medical imaging | Stronger binding but less soluble |

Q & A

Q. Table 1: Key Spectral Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| tert-butyl | 1.2–1.4 | 1720 |

| Amide bond | 7.5–8.5 | 1650 |

Basic Question: Which analytical techniques are recommended to quantify metal-chelation efficiency?

Answer:

Key methodologies include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies free metal ions post-chelation (e.g., residual Fe³⁺ or Ni²⁺ in solution) .

UV-Vis Titration : Monitors absorbance changes during metal-ligand complex formation (e.g., Fe³⁺-chelator complexes at 450–500 nm).

Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd) by titrating metal ions into chelator solutions.

Note : Buffer selection (e.g., PBS vs. Tris) impacts chelation efficiency due to competing ions; always standardize conditions .

Advanced Question: How to design experiments evaluating pH-dependent metal-binding capacity?

Answer:

Experimental Design :

Variable Adjustment : Test chelation efficiency across pH 4–10 (using citrate, phosphate, or Tris buffers).

Control Setup : Include EDTA (high-affinity chelator) and NTA (structurally similar) as benchmarks.

Data Collection :

- Use ICP-MS to measure residual metal ions after chelation.

- Calculate binding efficiency (%) = [(Initial metal – Free metal)/Initial metal] × 100.

Q. Table 2: Hypothetical pH vs. Ni²⁺ Binding Efficiency

| pH | Binding Efficiency (%) |

|---|---|

| 4 | 45 ± 3 |

| 7 | 92 ± 2 |

| 10 | 78 ± 4 |

Interpretation : Optimal binding at neutral pH aligns with deprotonated carboxylates enhancing coordination. Deviations at extreme pH may reflect ligand protonation or hydroxide competition .

Advanced Question: How to resolve contradictions in reported metal-binding affinities across studies?

Answer:

Contradictions often arise from:

Experimental Variables :

- Ionic strength (e.g., high NaCl competes for coordination sites).

- Temperature (affects Kd; ITC data should specify ΔH and ΔS).

Methodological Differences :

- Direct titration (e.g., ITC) vs. indirect assays (e.g., competition with colorimetric probes).

Mitigation Strategies :

- Replicate studies under identical buffer/temperature conditions.

- Cross-validate with orthogonal techniques (e.g., SPR for kinetic analysis).

Case Study : Conflicting Ni²⁺ Kd values (10⁻⁶ M vs. 10⁻⁸ M) may stem from phosphate buffer interference in one study but not another .

Advanced Question: What strategies optimize immobilization on magnetic beads for protein purification?

Answer:

Protocol Optimization :

Immobilization Chemistry :

- Covalent coupling via NHS/EDC activation of carboxylated magnetic beads .

- Charge beads with Ni²⁺ post-immobilization for His-tagged protein capture .

Efficiency Metrics :

- Measure elution yield (e.g., imidazole concentration vs. protein recovery via SDS-PAGE).

- Compare with commercial Ni-NTA beads (e.g., Dynabeads) as a benchmark .

Q. Table 3: Immobilization Efficiency Comparison

| Method | Protein Yield (µg/mg beads) |

|---|---|

| EDC/NHS coupling | 85 ± 5 |

| Adsorption (no activation) | 20 ± 3 |

Key Insight : Steric hindrance from tert-butyl groups may reduce accessibility; spacer molecules (e.g., PEG) improve ligand exposure .

Advanced Question: How to assess synergistic effects when combined with other biochemical agents?

Answer:

Methodology :

In Vitro Models :

- Test chelation efficiency in serum-containing vs. serum-free buffers to mimic biological matrices .

Combination Studies :

- Co-administer with glutathione or albumin (common in止血 studies) and measure metal-binding stability via ICP-MS .

Statistical Analysis :

- Use ANOVA to compare single-agent vs. combination efficacy (p < 0.05 threshold).

Note : Synergy may arise from secondary ligands (e.g., albumin’s metal-binding sites) enhancing overall stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.